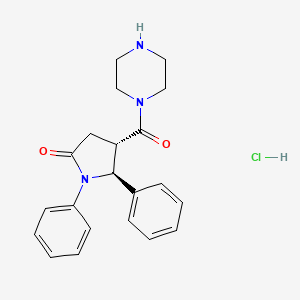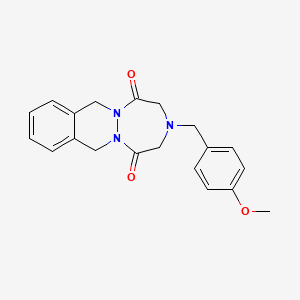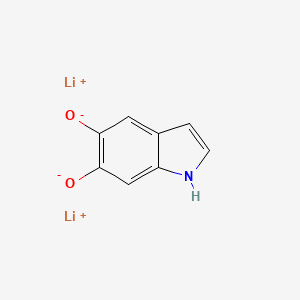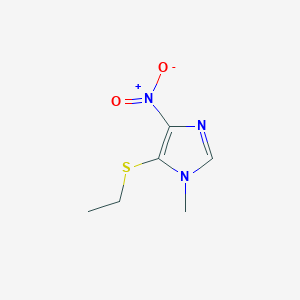
6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic organic compound that features a thymine base modified with a carbamoylphenylthio group and a hydroxyethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multi-step organic reactions. The starting materials might include thymine derivatives and appropriately substituted phenylthiol compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the thio group.
Amidation: reactions to form the carbamoyl group.
Etherification: reactions to attach the hydroxyethoxy methyl group.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques such as continuous flow chemistry might be employed for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thio group would yield sulfoxides or sulfones, while reduction of the carbamoyl group would yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to nucleosides.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, mimicking or inhibiting natural nucleosides. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylthio-1-((2-hydroxyethoxy)methyl)thymine
- 6-Phenylthio-1-((2-hydroxyethoxy)methyl)thymine
Uniqueness
6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the carbamoylphenylthio group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could be explored in terms of its reactivity, stability, and interactions with biological targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
| 137897-78-0 | |
Formule moléculaire |
C15H17N3O5S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzamide |
InChI |
InChI=1S/C15H17N3O5S/c1-9-13(21)17-15(22)18(8-23-6-5-19)14(9)24-11-4-2-3-10(7-11)12(16)20/h2-4,7,19H,5-6,8H2,1H3,(H2,16,20)(H,17,21,22) |
Clé InChI |
BSKLJDBBPLYDEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)




![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)


